(2-Anilino-2-oxoethyl) 4-formylbenzoate
Description
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-10-12-6-8-13(9-7-12)16(20)21-11-15(19)17-14-4-2-1-3-5-14/h1-10H,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQSEHATKVJFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-2-oxoethyl) 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with an appropriate aniline derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in a reactor with continuous stirring and heating. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Anilino-2-oxoethyl) 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, where it can be substituted with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, acidic or basic catalysts.
Major Products Formed:
Oxidation: 4-carboxybenzoic acid derivatives.
Reduction: 4-hydroxybenzoic acid derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
(2-Anilino-2-oxoethyl) 4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Anilino-2-oxoethyl) 4-formylbenzoate involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, modulating their activity. The formyl group can undergo chemical transformations that lead to the formation of reactive intermediates, which can further interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Analogs:
[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate (): Substituent: Nitro group at the para position of the aniline ring.
N-(2-Anilino-2-oxoethyl)-2-hydroxybenzamide derivatives (): Substituent: Hydroxyl group on the benzamide ring. Impact: The hydroxyl group is critical for antimicrobial activity; its removal abolishes activity, highlighting the importance of hydrogen-bonding capacity .
[2-(4-Fluoroanilino)-2-oxoethyl] 4-formylbenzoate (): Substituent: Fluorine at the para position. Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in quinazolinone derivatives with enhanced pharmacological profiles .
Table 1: Substituent Effects on Aniline Ring
Modifications on the Benzoate Moiety
Key Analogs:
[2-Anilino-2-oxoethyl] 4-(dimethylamino)benzoate (): Substituent: Dimethylamino group at the para position. Impact: The electron-donating dimethylamino group increases solubility in polar solvents and may alter binding affinity in biological systems.
[2-Anilino-2-oxoethyl] 2-bromobenzoate (): Substituent: Bromine at the ortho position. Impact: Bromine’s steric bulk and hydrophobicity could enhance membrane permeability, as observed in halogenated pharmaceuticals.
[2-Anilino-2-oxoethyl] 3-amino-4-chlorobenzoate (): Substituent: Amino and chloro groups. Impact: The amino group enables hydrogen bonding, while chloro enhances lipophilicity, balancing solubility and target engagement.
Table 2: Benzoate Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
